molecular formula C20H22N4O2S B2605679 N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide CAS No. 1396713-96-4

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide

Cat. No.: B2605679
CAS No.: 1396713-96-4
M. Wt: 382.48
InChI Key: BTSASEKMSCSALG-UHFFFAOYSA-N
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Description

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound that features a pyrazine ring, a piperidine ring, and a naphthalene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazine and piperidine intermediates, followed by their coupling with a naphthalene sulfonamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzene-1-sulfonamide
  • N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-1-sulfonamide

Uniqueness

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the naphthalene ring, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c25-27(26,19-7-3-5-17-4-1-2-6-18(17)19)23-14-16-8-12-24(13-9-16)20-15-21-10-11-22-20/h1-7,10-11,15-16,23H,8-9,12-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSASEKMSCSALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=NC=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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